

Spectroscopic Data for 5-Methylindan: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Methylindan

Cat. No.: B054010

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This guide provides a detailed overview of the spectroscopic data for **5-Methylindan**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document compiles available and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and logical workflows for data acquisition and analysis.

Molecular Structure and Properties

- IUPAC Name: 5-methyl-2,3-dihydro-1H-indene[1]
- Molecular Formula: C₁₀H₁₂[1]
- Molecular Weight: 132.20 g/mol [1]
- CAS Number: 874-35-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

While a publicly available high-resolution ¹H NMR spectrum with assigned chemical shifts and coupling constants for **5-Methylindan** is not readily available, the expected spectrum can be predicted based on its chemical structure. The protons on the aromatic ring, the benzylic

positions, the other aliphatic position, and the methyl group will each have distinct chemical shifts.

Predicted ^1H NMR Data (in CDCl_3)

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-4, H-6	~7.0	m	2H
H-7	~6.9	d	1H
H-1, H-3	~2.8	t	4H
H-2	~2.0	quintet	2H
-CH ₃	~2.3	s	3H

The ^{13}C NMR spectrum provides information on the different carbon environments in the molecule. Publicly available information indicates that a ^{13}C NMR spectrum for **5-Methylindan** has been acquired.[\[1\]](#)[\[2\]](#)

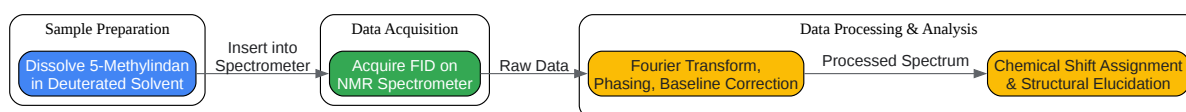
^{13}C NMR Data

Carbon	Chemical Shift (ppm)
C-3a, C-7a	~142
C-5	~135
C-4, C-6	~126
C-7	~124
C-1, C-3	~32
C-2	~25
-CH ₃	~21
(Data is based on typical chemical shifts for similar structures and requires experimental verification for precise values.)	

A standard protocol for acquiring NMR spectra of small organic molecules like **5-Methylindan** is as follows:

- Sample Preparation:
 - Weigh approximately 10-20 mg of the **5-Methylindan** sample.
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
 - For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

- For ^{13}C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- The data is acquired using a standard pulse sequence, and the temperature is maintained at a constant value, typically 25 °C.
- Data Processing:
 - The acquired Free Induction Decay (FID) is processed using Fourier transformation.
 - The resulting spectrum is phase-corrected and baseline-corrected.
 - The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).



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NMR Data Acquisition and Processing Workflow

Infrared (IR) Spectroscopy

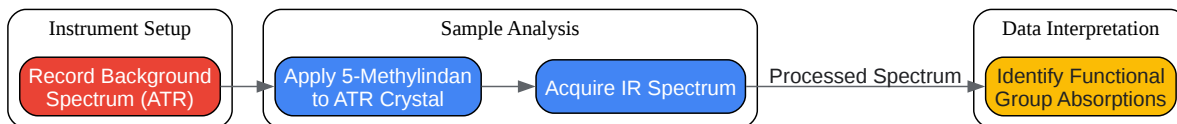
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific IR spectrum for **5-Methylindan** is not readily available in public databases, a predicted spectrum can be inferred from its structure. The key absorptions are expected from the aromatic C-H and C=C bonds, and the aliphatic C-H bonds.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
3100-3000	Aromatic C-H stretch	Medium
2960-2850	Aliphatic C-H stretch	Strong
1610, 1490	Aromatic C=C stretch	Medium
1465	-CH ₂ - bend	Medium
850-800	C-H out-of-plane bend (Aromatic)	Strong

For a liquid sample like **5-Methylindan**, the Attenuated Total Reflectance (ATR) technique is commonly used.

- Instrument Setup:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of the **5-Methylindan** sample directly onto the ATR crystal.
 - Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
- Data Processing:
 - The software automatically subtracts the background spectrum from the sample spectrum.
 - The resulting transmittance or absorbance spectrum is then analyzed to identify the characteristic absorption bands.



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FT-IR Data Acquisition and Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum for **5-Methylindan** is available in public databases.[3]

Mass Spectrometry Data (Electron Ionization)

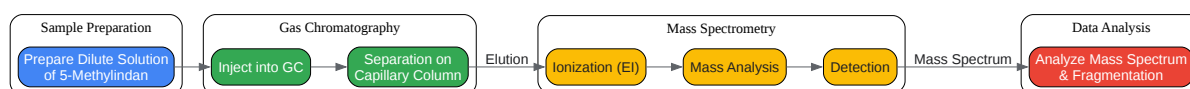
m/z	Relative Intensity (%)	Proposed Fragment
132	45	[M] ⁺ (Molecular Ion)
117	100	[M-CH ₃] ⁺
91	20	[C ₇ H ₇] ⁺ (Tropylium ion)

The base peak at m/z 117 corresponds to the loss of a methyl group, which is a common fragmentation pathway for methylated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like **5-Methylindan**.

- Sample Preparation:
 - Prepare a dilute solution of **5-Methylindan** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- GC-MS Analysis:

- Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet, which is heated to a high temperature (e.g., 250 $^{\circ}\text{C}$) to vaporize the sample.
- Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven, and a temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 50 $^{\circ}\text{C}$ and ramp up to 250 $^{\circ}\text{C}$.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
- Data Analysis:
 - The resulting mass spectrum for each eluting compound is recorded. The spectrum is a plot of ion abundance versus m/z .
 - The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce the structure of the compound.



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GC-MS Data Acquisition and Analysis Workflow

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